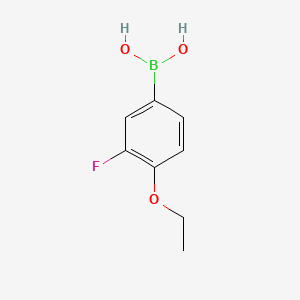

4-Ethoxy-3-fluorophenylboronic acid

説明

Significance of Organoboron Compounds in Academic Research

Organoboron compounds, organic compounds featuring a carbon-boron bond, have a rich history dating back over a century. publish.csiro.au Their prominence in academic and industrial research has steadily grown, largely due to their unique structural characteristics and versatile reactivity. publish.csiro.auresearchgate.net A pivotal moment in the history of organoboron chemistry was the discovery and development of hydroboration, a reaction that provides a pathway to a wide array of organoboranes, which are now among the most utilized reagents and intermediates in organic synthesis. publish.csiro.audergipark.org.tr

The significance of organoboron compounds is underscored by their contribution to the development of new and innovative reactions. publish.csiro.au These compounds are known for their stability, low toxicity, and the environmentally friendly nature of their byproducts, with boric acid being a common example. publish.csiro.audergipark.org.tr Their reactivity can be finely tuned, allowing for a broad spectrum of chemical transformations. publish.csiro.au This has led to their widespread use in various fields, including catalysis, materials science, and pharmaceuticals. numberanalytics.com

Overview of Arylboronic Acids in Synthetic and Medicinal Chemistry

Arylboronic acids, a subclass of organoboron compounds with the general formula Ar-B(OH)₂, have become major players in both synthetic and medicinal chemistry. researchgate.netmackenzie.br Their rise to prominence is largely attributed to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. dergipark.org.trnih.gov This reaction, for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a cornerstone of modern organic synthesis. dergipark.org.trinnospk.com

Beyond their utility in creating biaryl structures through Suzuki coupling, arylboronic acids are employed in a myriad of other applications. mackenzie.br These include C-N, C-O, and C-S bond formations, as well as arylations of olefins. mackenzie.br In medicinal chemistry, the introduction of a boronic acid group into bioactive molecules can modify their selectivity, and physicochemical and pharmacokinetic properties, often leading to improved therapeutic activity. nih.govresearchgate.net The approval of bortezomib, a boronic acid-containing drug for treating multiple myeloma, has spurred significant interest in these compounds for drug discovery. researchgate.netnih.gov Furthermore, their ability to bind with diols has led to the development of sensors for detecting carbohydrates. researchgate.netrsc.org

Positioning of 4-Ethoxy-3-fluorophenylboronic Acid as a Versatile Building Block in Modern Chemical Research

Within the diverse family of arylboronic acids, this compound has emerged as a particularly versatile and valuable building block. chemimpex.com Its unique structure, featuring both an ethoxy group and a fluorine atom on the phenyl ring, imparts enhanced reactivity and selectivity in chemical reactions. chemimpex.com This strategic substitution allows for precise modifications in the synthesis of complex organic molecules. chemimpex.com

The presence of the fluorine atom is particularly noteworthy. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and acidity, with minimal steric impact. sigmaaldrich.com This can be crucial in the development of new drug candidates. sigmaaldrich.com

This compound is widely used in several key areas of research:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Organic Synthesis: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecular architectures. chemimpex.com

Material Science: This compound is utilized in the creation of advanced materials, such as polymers. chemimpex.com

The compound's compatibility with a range of reaction conditions further enhances its utility, making it a valuable tool for chemists aiming to streamline synthetic pathways. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 279263-10-4 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 113 °C |

This data is compiled from available chemical supplier information. chemimpex.com

特性

IUPAC Name |

(4-ethoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONJMULNQBNBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382320 | |

| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279263-10-4 | |

| Record name | 4-Ethoxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies Utilizing 4 Ethoxy 3 Fluorophenylboronic Acid

Advanced Applications in Carbon-Carbon Bond Formation

4-Ethoxy-3-fluorophenylboronic acid has emerged as a valuable building block for constructing complex organic molecules. Its unique electronic properties, stemming from the electron-donating ethoxy group and the electron-withdrawing fluorine atom, influence its reactivity and make it a versatile reagent in various synthetic strategies.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org this compound serves as a key nucleophilic partner in these reactions, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst. libretexts.org The reaction is integral to the pharmaceutical industry for the large-scale synthesis of medicinal drugs. libretexts.org

The general scheme for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Reactions with this compound Derivatives

| Coupling Partner 1 (Boronic Acid Derivative) | Coupling Partner 2 (Electrophile) | Catalyst System | Base | Solvent | Conditions | Yield |

| Neopentyl 4-fluorophenylboronic ester | 2-(4-bromophenyl)-1,3,4-oxadiazole | Not specified | Not specified | Not specified | Reflux, 6h | Trace |

| Neopentyl 4-fluorophenylboronic ester with trimethyl borate (B1201080) | 2-(4-bromophenyl)-1,3,4-oxadiazole | Not specified | Not specified | Not specified | Not specified | Successful coupling |

| Phenylboronic acid | 4-Bromoacetophenone | Palladium nanoparticles (PdNPs) | Sodium carbonate | Not specified | Not specified | High |

| Aryl/heteroaryl boronic acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Not specified | Good |

This table is generated based on data from similar reactions and is for illustrative purposes. Specific yield data for reactions involving this compound would require access to specific experimental papers.

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining and involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic borate species. youtube.com The specific nature of the base, such as potassium carbonate or sodium hydroxide, can significantly influence the reaction rate and efficiency. youtube.com The mechanism is more complex than other coupling reactions and these additives help the boron reagent participate in the coupling. youtube.com

Significant research has been dedicated to optimizing the catalytic systems for Suzuki-Miyaura couplings to enhance yield and turnover number. nih.gov This includes the screening of various palladium precatalysts, ligands, and reaction parameters. nih.gov Automated systems have been employed to rapidly explore variables such as temperature (ranging from 30–110 °C), reaction time (1–10 min), and catalyst loading (0.5–2.5 mol%). nih.gov The choice of ligand, such as dialkylbiarylphosphines or trialkylphosphines, is critical as it influences both oxidative addition and transmetalation steps. nih.gov For instance, in some systems, the addition of trimethyl borate has been shown to enable the coupling of previously unreactive heteroaromatic electrophiles. nih.gov

In reactions involving substrates with multiple reactive sites, such as dihalo heterocycles, achieving high regioselectivity is a primary challenge. Research has shown that functional groups on the substrates can act as directing groups to control the position of the cross-coupling. nih.gov For example, a carboxylic acid anion has been utilized as a tunable directing group in the reaction of 2,6-dichloronicotinic acid with boronic acids to selectively produce either the 2- or 6-substituted product. nih.gov While the provided search results focus on regioselectivity in similar systems, the principles can be extended to reactions involving this compound, where the electronic and steric nature of the ethoxy and fluoro substituents would be expected to influence the regiochemical outcome of the coupling with polyhalogenated partners.

Two common side reactions in Suzuki-Miyaura couplings are protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the boronic acid. Protodeboronation can be particularly problematic with labile boronic esters, such as pinacol (B44631) 2-pyridylboronic ester. nih.gov The conditions that promote the desired cross-coupling can also favor these undesired pathways. Careful optimization of the base, solvent, and temperature is crucial to minimize these side reactions. For instance, in some cases, super-stoichiometric amounts of a strong base like potassium trimethylsilanolate (TMSOK) led to catalyst deactivation and incomplete conversion, highlighting the delicate balance required for optimal results. nih.gov

Other Transition Metal-Catalyzed Bond Formations (e.g., C-N, C-O)

Beyond its well-established use in Suzuki-Miyaura cross-coupling reactions for C-C bond formation, this compound is also a competent coupling partner in the formation of other crucial chemical bonds, notably carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are fundamental in the synthesis of a wide array of pharmaceuticals and functional materials.

The Chan-Lam coupling reaction, which typically employs copper catalysts, is a prominent method for the formation of C-N and C-O bonds using boronic acids. In this context, this compound can react with various amines, amides, and phenols to introduce the 4-ethoxy-3-fluorophenyl moiety. The presence of the fluorine atom can influence the electronic properties of the arylboronic acid, potentially affecting reaction rates and yields. Research in this area focuses on optimizing reaction conditions, including the choice of copper source, ligands, and base, to achieve efficient and selective bond formation.

For instance, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent Met kinase inhibitors, showcases the utility of forming C-O and C-N bonds in complex drug candidates. nih.gov While the specific use of this compound is not detailed in this particular synthesis, the methodology highlights the importance of such bond-forming strategies in medicinal chemistry.

Derivatization and Functionalization Strategies of this compound

The reactivity of the boronic acid group itself allows for a range of derivatization strategies, further expanding the synthetic utility of this compound.

Formation of Boronate Esters and Their Reactivity Profiles

Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters. chemimpex.comnih.gov This transformation is often reversible and can be used as a protecting group strategy for the boronic acid functionality. Common diols used for this purpose include pinacol, neopentyl glycol, and various chiral diols.

The formation of boronate esters from this compound can alter its reactivity profile. For example, pinacol boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids, making them suitable for multi-step syntheses. google.com The electronic nature of the 4-ethoxy-3-fluorophenyl group can influence the rate of esterification and the stability of the resulting boronate ester. The electron-donating ethoxy group and the electron-withdrawing fluorine atom have opposing effects, leading to a nuanced electronic character that can be exploited in subsequent reactions. nih.govpitt.edu

The reactivity of these boronate esters in cross-coupling reactions may differ from the parent boronic acid. While often used interchangeably, the choice between the boronic acid and its ester can be critical for optimizing reaction yields and minimizing side reactions. Furthermore, the use of chiral diols allows for the synthesis of chiral boronate esters, which can be employed in asymmetric synthesis.

| Diol Reagent | Resulting Boronate Ester | Key Features |

| Pinacol | 4,4,5,5-Tetramethyl-2-(4-ethoxy-3-fluorophenyl)-1,3,2-dioxaborolane | Increased stability, commonly used in multi-step synthesis. google.com |

| Neopentyl Glycol | 5,5-Dimethyl-2-(4-ethoxy-3-fluorophenyl)-1,3,2-dioxaborinane | Offers different steric and electronic properties compared to pinacol esters. google.com |

| Chiral Diols | Chiral Boronate Esters | Enables applications in asymmetric synthesis. |

Synthesis of Complex Organic Molecules Incorporating the 4-Ethoxy-3-fluorophenyl Moiety

The primary application of this compound lies in its use as a building block for introducing the 4-ethoxy-3-fluorophenyl group into more complex organic molecules. chemimpex.com This moiety is of interest in medicinal chemistry and materials science due to the unique combination of the ethoxy and fluoro substituents.

A notable example is in the synthesis of chalcones, which are known to exhibit a wide range of biological activities. nih.gov For instance, the Claisen-Schmidt condensation of 4-fluorobenzaldehyde (B137897) with 4'-ethoxyacetophenone (B44001) yields (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a chalcone (B49325) derivative. nih.gov Although this specific example does not directly use this compound, it demonstrates the value of the substituted phenyl rings in constructing bioactive compounds. The incorporation of the 4-ethoxy-3-fluorophenyl moiety through Suzuki-Miyaura coupling is a common strategy to access analogues of such compounds.

Furthermore, this boronic acid is instrumental in the development of kinase inhibitors. For example, it is a key component in the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. nih.gov This complex molecule highlights the power of using this compound to introduce a specific, functionalized aromatic ring into a larger, biologically active scaffold.

Development of Expedient Synthetic Pathways and Streamlining Organic Synthesis

By having a reliable method to install this specific moiety, chemists can focus on the construction of other parts of a target molecule and then introduce the 4-ethoxy-3-fluorophenyl group at a convergent point in the synthesis. This approach is particularly advantageous in the preparation of compound libraries for drug discovery, where rapid access to a diverse range of analogues is crucial. The commercial availability and stability of this compound further contribute to its utility in developing expedient synthetic pathways. chemimpex.comuni.lu

Applications of 4 Ethoxy 3 Fluorophenylboronic Acid in Medicinal and Pharmaceutical Chemistry

Role in Drug Discovery and Development Pipelines

4-Ethoxy-3-fluorophenylboronic acid is instrumental in drug discovery and development. chemimpex.com It serves as a critical building block in the creation of new pharmaceutical compounds. chemimpex.com Its compatibility with a variety of reaction conditions makes it a valuable asset for chemists aiming to create efficient synthetic pathways. chemimpex.com The presence of the boronic acid group is particularly significant, as it is known for its high selectivity and low dissociation rates when interacting with the active sites of target proteins, such as proteasomes. nih.gov

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

This boronic acid derivative is widely used in the synthesis of a range of biologically active compounds and as an intermediate in the production of pharmaceuticals. chemimpex.com Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in the assembly of complex organic molecules. chemimpex.com The unique properties of this compound, such as its ability to form stable complexes with diols, make it an essential reagent in the development of boron-based catalysts. chemimpex.com The synthesis of various boron-containing compounds, including peptidyl boronic acids and benzoxaboroles, showcases the versatility of boronic acids in creating molecules with antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov

Below is an interactive data table summarizing some of the biologically active compounds synthesized using boronic acid derivatives:

| Compound Class | Biological Activity | Synthetic Strategy |

| Peptidyl Boronic Acids | Proteasome inhibitors | Coupling of α-aminoboronic esters with amino acids. nih.gov |

| Benzoxaboroles | Antibacterial, Antifungal | Intramolecular dehydration of o-(hydroxymethyl)phenylboronic acid. nih.gov |

| Benzoxaborines | β-lactamase inhibitors | Cyclization of ortho-substituted phenethyl alcohols. nih.gov |

Development of Targeted Therapies and Therapeutic Agents

This compound plays a significant role in the development of targeted therapies, particularly in the field of oncology. chemimpex.com Phenylboronic acid (PBA) and its derivatives are emerging as promising agents for targeting cancer cells due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov The introduction of fluorine substituents, as seen in this compound, can increase the acidity of the boronic acid moiety, thereby enhancing its tumor-targeting capabilities. nih.gov This has led to the development of boronic acid-based proteasome inhibitors, such as bortezomib, which effectively inhibit cancer cell growth. nih.gov

Bioconjugation Strategies for Advanced Drug Delivery Systems

The application of this compound extends to the field of bioconjugation, which is crucial for creating advanced drug delivery systems. chemimpex.com Boronic acids can be used to attach biomolecules to other molecules or surfaces, facilitating the targeted delivery of drugs. chemimpex.com These strategies often involve the formation of reversible covalent bonds, allowing for controlled release of the therapeutic agent. rice.edu For instance, phenylboronic acid-tagged proteins can be reversibly conjugated to molecules functionalized with salicylhydroxamic acid. rice.edu The development of pH-responsive nano-drug delivery systems based on dynamic boronic acid/ester transformations further highlights the innovative use of these compounds in targeted drug delivery. nih.gov

Exploration of Boron-Containing Compounds in Cancer Therapy and Related Therapeutic Research

Boron-containing compounds, in general, have become increasingly important in cancer chemotherapy. nih.gov They interfere with the physiology and reproduction of cancer cells through various mechanisms, including the inhibition of enzymes like serine proteases and the induction of apoptosis. nih.govresearchgate.net A particularly promising area is Boron Neutron Capture Therapy (BNCT), a non-invasive technique that uses boron compounds to selectively destroy tumor cells. mdpi.com In BNCT, a boron-containing compound, such as a derivative of this compound, is delivered to the tumor, which is then irradiated with neutrons. This process generates alpha particles that kill the cancer cells while sparing the surrounding healthy tissue. clinicaltrials.gov Research is ongoing to develop novel boron carriers with improved delivery to cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Investigations Enabled by Boronic Acid Derivatives

This compound and similar derivatives are valuable tools in Structure-Activity Relationship (SAR) investigations. nih.gov SAR studies are essential for optimizing the efficacy and selectivity of drug candidates. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify the key features responsible for its therapeutic action. acs.org The introduction of an electron-withdrawing group, such as fluorine, ortho to the boronic acid can increase the Lewis acidity of the boron atom, leading to more stable complexes with target enzymes and enhanced binding affinity. nih.gov This allows for a detailed exploration of how structural modifications influence the compound's interaction with its biological target. acs.org

The following interactive data table provides a glimpse into how structural modifications of boronic acid derivatives can impact their biological activity in SAR studies:

| Structural Modification | Effect on Biological Activity | Reference |

| Removal of boronic acid moiety | Decrease in binding affinity | nih.gov |

| Introduction of ortho-electron-withdrawing group | Increased Lewis acidity and binding affinity | nih.gov |

| Incorporation of triazole moieties | Enhanced enzyme binding and stability | nih.gov |

Catalytic Roles and Mechanisms of 4 Ethoxy 3 Fluorophenylboronic Acid

Lewis Acidity of Boronic Acids in Organic Transformations

Boronic acids, with the general formula R-B(OH)₂, function as effective Lewis acids in a multitude of organic transformations. wikipedia.org Their acidic nature stems from the electron-deficient boron atom, which possesses a vacant p-orbital. This electronic characteristic allows boronic acids to accept electron pairs from Lewis bases, thereby activating substrates for subsequent reactions. nih.govnih.gov The Lewis acidity of a boronic acid can be influenced by the substituent (R group) attached to the boron atom. nih.gov Electron-withdrawing groups tend to enhance Lewis acidity, while electron-donating groups have the opposite effect. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate anions, [B(OH)₄]⁻. nih.govsemanticscholar.org The pKa of a typical boronic acid is around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7. wikipedia.org This equilibrium is a key aspect of their catalytic activity, as both the neutral boronic acid and the anionic boronate can participate in reaction mechanisms. researchgate.net

The catalytic utility of organoboron acids, including boronic acids, is largely centered on their ability to form reversible covalent bonds with oxygen-containing functional groups. nih.gov This interaction is fundamental to their role in a variety of reactions, such as dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.gov

Table 1: General Properties of Boronic Acids

| Property | Description |

| General Formula | R-B(OH)₂ |

| Key Feature | Electron-deficient boron atom with a vacant p-orbital |

| Acidic Nature | Acts as a Lewis acid |

| Aqueous Behavior | Exists in equilibrium with boronate ions [R-B(OH)₃]⁻ |

| Typical pKa | ~9 for the boronic acid, ~7 for the boronate complex |

This table provides a summary of the fundamental properties of boronic acids that underpin their catalytic activity.

Activation of Hydroxyl Groups in Dehydrative Reactions

A significant application of boronic acid catalysis lies in the activation of hydroxyl groups, particularly in dehydrative reactions where water is eliminated. bath.ac.uk This process is more environmentally benign compared to traditional methods that often require harsh reagents and generate substantial waste. bath.ac.uk The catalytic cycle generally involves the formation of a boronate ester intermediate through the reaction of the boronic acid with the alcohol substrate. This esterification process activates the hydroxyl group, transforming it into a better leaving group.

The mechanism of activation can proceed through several pathways. Arylboronic acids can facilitate dehydrative substitutions by promoting either the partial or complete ionization of the C(sp³)–OH bond. acs.org This leads to the formation of a carbocationic intermediate that can then be attacked by a nucleophile. Electron-deficient arylboronic acids have proven particularly effective in catalyzing dehydrative Friedel-Crafts alkylations of arenes using allylic or benzylic alcohols as electrophiles. acs.org The removal of water from the reaction, often achieved through azeotropic distillation or the use of molecular sieves, drives the equilibrium towards product formation. nih.gov

Specific Catalytic Systems Utilizing 4-Ethoxy-3-fluorophenylboronic Acid Derivatives

While specific studies focusing exclusively on this compound as a catalyst are not extensively detailed in the provided search results, the general principles of boronic acid catalysis can be extrapolated to understand its potential roles. The electronic properties of the 4-ethoxy and 3-fluoro substituents would play a crucial role in modulating its catalytic activity.

Carbonyl Condensation Reactions

Boronic acids are known to catalyze a range of carbonyl condensation reactions, including the formation of imines and the Mannich reaction. nih.gov The Lewis acidic boron center can coordinate to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. This activation is a key step in facilitating the condensation process. The formation of dynamic covalent adducts between the organoboron species and the reactants can lead to highly organized transition states, which can influence the stereoselectivity of the reaction. nih.gov For instance, in aldol-type reactions, the boronic acid can promote the formation of a boron enolate, which then reacts with an aldehyde. nih.gov

Table 2: Examples of Boronic Acid-Catalyzed Condensation Reactions

| Reaction Type | Role of Boronic Acid |

| Imine Formation | Activation of the carbonyl group |

| Mannich Reaction | Activation of the carbonyl and/or imine intermediate |

| Aldol Condensation | Promotion of enolate formation and aldehyde activation |

This table illustrates the diverse applications of boronic acids in promoting various carbonyl condensation reactions.

Acylation and Amidation Processes

Arylboronic acids can serve as effective catalysts for acylation and amidation reactions, particularly in the dehydrative condensation of carboxylic acids with alcohols or amines. nih.govnih.gov The catalytic cycle typically involves the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the boronic acid. nih.gov This intermediate is more reactive towards nucleophilic attack by an alcohol or amine than the original carboxylic acid. The efficiency of this process can be enhanced by the cooperative use of a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govnih.gov In some cases, bulky ortho substituents on the arylboronic acid can increase reaction rates by reducing conjugation between the phenyl ring and the boron p-orbital. nih.gov

Cycloaddition Reactions

The application of boronic acids in catalyzing cycloaddition reactions is an emerging area. nih.gov Their catalytic role can manifest in two primary ways: Lewis acid activation of the reactants or through hydrogen bond-mediated templating of the reaction components. nih.gov For example, ortho-substituted arylboronic acids have been shown to promote the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov By coordinating to the reactants, the boronic acid can lower the energy of the transition state and influence the stereochemical outcome of the reaction.

Influence of Substituents on Catalytic Activity and Selectivity

The nature and position of substituents on the phenyl ring of an arylboronic acid have a profound impact on its catalytic activity and selectivity. nih.govresearchgate.net Electron-withdrawing substituents, such as fluorine atoms, generally increase the Lewis acidity of the boron center. researchgate.net This enhanced acidity can lead to more potent catalytic activity in reactions that rely on Lewis acid activation. Conversely, electron-donating groups, like an ethoxy group, would be expected to decrease the Lewis acidity.

Role of 4 Ethoxy 3 Fluorophenylboronic Acid in Advanced Materials Science

Synthesis of Functional Polymers and Coatings with Enhanced Properties

The primary application of 4-Ethoxy-3-fluorophenylboronic acid in materials science lies in its role as a monomer in polymerization reactions to create functional polymers, particularly conjugated polymers. These polymers, which feature a backbone of alternating single and double bonds, possess unique electronic and optical properties that make them suitable for a variety of high-tech applications.

The Suzuki-Miyaura coupling reaction is the most common method for incorporating this compound into a polymer chain. In a typical synthesis, a dihaloaromatic compound, such as a dibrominated fluorene (B118485) derivative, is reacted with a diboronic acid or a boronic acid ester in the presence of a palladium catalyst. By using this compound as a comonomer in these reactions, researchers can precisely introduce 4-ethoxy-3-fluorophenyl units into the polymer backbone.

The inclusion of the 4-ethoxy-3-fluorophenyl moiety can significantly influence the properties of the resulting polymer. The fluorine atom, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices. The ethoxy group can enhance the solubility of the polymer in common organic solvents, which is a critical factor for solution-based processing and the fabrication of thin films for electronic devices.

While specific research detailing the synthesis of polymers exclusively from this compound is not extensively documented in publicly available literature, the principles of Suzuki polycondensation are well-established. The general reaction scheme involves the palladium-catalyzed cross-coupling of a dihalogenated monomer with a bis(boronic acid) or its ester. In the context of this specific compound, it would typically be copolymerized with another monomer to achieve the desired properties.

For instance, the synthesis of a copolymer of fluorene and 4-ethoxy-3-fluorophenyl units would involve the reaction of 2,7-dibromo-9,9-dialkylfluorene with this compound. The resulting polymer would be a polyfluorene copolymer containing alternating fluorene and 4-ethoxy-3-fluorophenyl units. The properties of this copolymer, such as its molecular weight, thermal stability, and photophysical characteristics, would be carefully analyzed to assess its suitability for specific applications.

Integration into Novel Functional Materials for Specific Applications

The functional polymers synthesized using this compound are prime candidates for integration into a variety of novel functional materials, most notably for applications in organic light-emitting diodes (OLEDs).

In OLEDs, different layers of organic materials are used to inject, transport, and recombine charge carriers (holes and electrons) to generate light. The electronic properties of these materials are paramount to the efficiency and stability of the device. By incorporating 4-ethoxy-3-fluorophenyl units into the polymer backbone, it is possible to fine-tune the HOMO and LUMO energy levels to facilitate efficient charge injection and transport.

For example, a copolymer containing 4-ethoxy-3-fluorophenyl units could be designed to function as a blue-emitting material. The wide bandgap of fluorene-based polymers makes them suitable for blue emission, and the introduction of the fluorinated ethoxy-phenyl group can help to stabilize the polymer and improve its color purity.

The integration of these polymers into OLEDs typically involves dissolving the polymer in an organic solvent and then spin-coating it onto a substrate to form a thin, uniform film. This film constitutes the emissive layer of the OLED. The performance of the device, including its brightness, efficiency, and operational lifetime, is then evaluated.

The table below outlines the potential impact of incorporating this compound into a conjugated polymer for OLED applications, based on established principles of materials science.

| Property | Expected Impact of 4-Ethoxy-3-fluorophenyl Unit | Rationale |

| Solubility | Increased | The ethoxy group enhances solubility in organic solvents, facilitating solution-based processing. |

| HOMO/LUMO Energy Levels | Lowered | The electron-withdrawing nature of the fluorine atom can lower both the HOMO and LUMO energy levels. |

| Thermal Stability | Potentially Improved | The introduction of fluorine can increase the stability of the polymer backbone. |

| Emission Color | Tunable (likely towards blue) | Can be used as a comonomer with other units (e.g., fluorene) to achieve specific emission wavelengths. |

| Device Efficiency | Potentially Enhanced | Optimized energy levels can lead to better charge injection and balance, improving OLED efficiency. |

Advanced Research and Emerging Applications of 4 Ethoxy 3 Fluorophenylboronic Acid

Development of Fluorescent Probes for Biological and Environmental Sensing

The boronic acid functional group is well-known for its ability to reversibly bind with cis-diols, a structural motif present in many biologically significant molecules like saccharides. This interaction forms the basis for the design of fluorescent sensors. When a fluorophore is appended to a boronic acid, the binding event with a diol can modulate the fluorophore's electronic properties, leading to a detectable change in fluorescence (e.g., intensity or wavelength). This principle is widely applied in the development of sensors for various analytes.

Fluorescent glucose sensors based on boronic acids typically operate through one of several established mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a tertiary amine near the boronic acid group. In the absence of glucose, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore. Upon binding to glucose, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction reduces the quenching effect and "turns on" the fluorescence.

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group influences the electron density of a conjugated fluorophore. The binding of glucose alters the electron-withdrawing or -donating properties of the boronic acid moiety, which in turn modifies the ICT character of the fluorophore, causing a shift in the emission wavelength.

Charge Neutralization-Stabilization: In some sensor designs featuring a positively charged fluorophore (like a quinolinium nucleus), the binding of glucose to the boronic acid increases the electron density at the boron atom. This can lead to a partial neutralization of the positive charge on the fluorophore through space, resulting in a change in its fluorescence.

While these mechanisms are well-documented for a variety of phenylboronic acid derivatives, specific studies detailing the application of 4-Ethoxy-3-fluorophenylboronic acid in a glucose sensor and its operative mechanism have not been identified.

Phenylboronic acid derivatives are increasingly being used for the real-time visualization of biological processes, primarily by targeting glycoproteins that are overexpressed on the surface of certain cells, such as cancer cells. The boronic acid moiety can form covalent bonds with the sialic acid residues of these glycoproteins, allowing for the targeted delivery of a fluorescent reporter. This enables the imaging and tracking of cellular activities and can aid in distinguishing between different cell types.

While this is a promising area of research for functionalized boronic acids, there is no specific literature available that demonstrates the use of This compound for the real-time visualization of biological processes. Its utility as a synthetic building block is noted in patents for creating molecules with potential therapeutic applications, such as tankyrase inhibitors, which could be studied in biological systems, but direct imaging applications of the title compound itself are not described. google.com

The reactivity of the boronic acid group is not limited to diols; it can also interact with other species, making it a versatile platform for developing sensors for environmental pollutants. For instance, boronic acids have been employed in the design of fluorescent probes for reactive oxygen species (ROS), fluoride (B91410) ions, and heavy metal ions. The detection mechanism often involves a specific chemical reaction between the boronic acid and the pollutant, which either activates or quenches an attached fluorophore.

A search of the scientific literature did not yield any studies where This compound was specifically utilized to develop a detection methodology for environmental pollutants. Commercial safety data for the compound indicates that it may have environmental hazards, but its application in the active detection of other pollutants has not been reported. ambeed.com

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools to predict and understand the electronic and structural properties of molecules, as well as their interactions with other molecules. For boronic acids, methods like Density Functional Theory (DFT) and molecular docking are valuable for designing sensors and understanding their binding mechanisms.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. With DFT, it is possible to calculate various properties of a molecule, such as its optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is particularly important as it relates to the molecule's reactivity and its potential as an electronic component in a sensor.

While some commercial suppliers of This compound allude to the existence of computational data, and a commercial data sheet suggests the availability of DFT-derived properties, no peer-reviewed publications presenting detailed DFT calculations specifically for this compound were identified. ambeed.com Such studies would be valuable for understanding how the ethoxy and fluoro substituents influence the electronic properties and reactivity of the phenylboronic acid core.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site. For boronic acid-based sensors, docking studies can help to understand the specific interactions with target analytes like glucose or with the binding sites of proteins.

A review of the literature did not reveal any specific molecular docking studies involving This compound . While a commercial vendor suggests that molecular docking simulations could predict its binding affinities, no published research presents these findings.

Theoretical Models for Reactivity and Stability Assessments

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, and this compound is no exception. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in assessing its reactivity and stability. These models offer insights into the electronic structure, potential energy surfaces, and various molecular properties that govern the compound's chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.net These calculations can elucidate the geometric and electronic properties of this compound. For instance, by optimizing the molecular geometry, theoretical models can predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and conformational preferences.

The stability of different conformers, such as those arising from the orientation of the hydroxyl groups on the boron atom, can be evaluated. For related phenylboronic acids, studies have shown that specific conformers are more stable than others, and these energy differences can be quantified. researchgate.net This information is crucial for understanding which structures are likely to be present under different conditions.

Reactivity assessments often involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. These maps highlight regions of negative potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack.

While specific experimental and extensive theoretical studies on this compound are not widely published in top-tier journals, the principles from studies on analogous compounds like 3-fluorophenylboronic acid and other substituted phenylboronic acids are directly applicable. nih.govtandfonline.com These studies demonstrate the utility of DFT in predicting spectroscopic properties, which are intrinsically linked to the molecule's electronic structure and stability. nih.gov

The following tables represent the types of data that can be generated from theoretical models to assess the reactivity and stability of a molecule like this compound.

Table 1: Representative Calculated Electronic Properties

This table illustrates the kind of electronic properties calculated using DFT, which are crucial for assessing reactivity.

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: These are representative values based on similar compounds and serve to illustrate the output of theoretical calculations.

Table 2: Representative Calculated Thermodynamic Properties

This table shows examples of thermodynamic data that can be computed to evaluate the stability of the molecule.

| Property | Representative Value | Unit |

| Enthalpy of Formation | -750 | kJ/mol |

| Gibbs Free Energy of Formation | -600 | kJ/mol |

| Entropy | 400 | J/(mol·K) |

Note: These are hypothetical, illustrative values for this compound based on general principles of computational chemistry.

These theoretical models and the data they generate are invaluable for rationalizing the observed reactivity of this compound in synthetic applications and for designing new experiments and applications. acs.org They provide a molecular-level understanding that complements experimental findings.

Analytical and Characterization Methodologies in 4 Ethoxy 3 Fluorophenylboronic Acid Research

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in 4-Ethoxy-3-fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the atomic arrangement in a molecule. For this compound, several types of NMR spectroscopy are particularly informative:

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons, the ethoxy group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, and the acidic protons of the boronic acid group (-B(OH)₂). The splitting patterns and chemical shifts of the aromatic protons are particularly useful for confirming the substitution pattern on the phenyl ring. For instance, in a related compound, p-ethoxycarbonylphenylboronic acid, the ethoxy group protons appear as a triplet and a quartet. rsc.org The acidic protons of the boronic acid are often broad and may exchange with deuterium (B1214612) in deuterated solvents. rsc.org

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The spectrum of this compound would show distinct peaks for the aromatic carbons, with their chemical shifts influenced by the fluorine, ethoxy, and boronic acid substituents. The carbon attached to the boron atom can sometimes be difficult to detect. chemimpex.com The carbons of the ethoxy group would also be clearly visible. For example, in p-ethoxycarbonylphenylboronic acid, the methyl and methylene carbons of the ethoxy group are observed at distinct chemical shifts. rsc.org

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for characterizing this compound. It provides information about the chemical environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. calpaclab.com The coupling between the fluorine and adjacent protons can also provide valuable structural information. The chemical shifts in ¹⁹F NMR are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). acs.org

¹¹B NMR (Boron-11 NMR): This technique is specific for the boron atom in the boronic acid group. It can provide information about the coordination state and environment of the boron atom. For arylboronic acids, a characteristic chemical shift is typically observed. chemimpex.com

Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (often broad), C-H stretching of the aromatic and ethoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group. The B-O stretching vibrations would also be present. For comparison, the IR spectrum of the related 4-fluorophenylboronic acid shows characteristic peaks for these functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-C stretching vibrations of the aromatic ring and other skeletal vibrations. The Raman spectrum of 4-fluorophenylboronic acid has been reported and shows distinct bands that can be assigned to specific vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is used to study conjugated systems. The phenyl ring in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would show absorption maxima corresponding to the π → π* transitions of the aromatic system. The position of these maxima can be influenced by the substituents on the ring. Studies on similar phenylboronic acids have utilized UV-Vis spectroscopy to monitor their interactions and reactions. boroncore.com

| Analytical Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Number and environment of protons | Signals for aromatic, ethoxy, and boronic acid protons |

| ¹³C NMR | Number and environment of carbons | Signals for aromatic and ethoxy carbons |

| ¹⁹F NMR | Environment of fluorine atoms | A single resonance characteristic of an aryl fluoride (B91410) |

| ¹¹B NMR | Environment of the boron atom | A signal indicative of the boronic acid group |

| Infrared (IR) | Functional groups | Bands for O-H, C-H, C=C, C-O, and B-O stretching |

| Raman | Molecular vibrations, especially non-polar bonds | Bands for C-C ring and other skeletal vibrations |

| UV-Visible | Electronic transitions in conjugated systems | Absorption maxima for π → π* transitions of the phenyl ring |

X-ray Crystallography for Detailed Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. Although a specific crystal structure for this compound is not publicly available, the methodology is crucial for understanding the solid-state arrangement of this and related compounds.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information about:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which can confirm the molecular connectivity and reveal any structural strain.

Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the ethoxy and boronic acid groups relative to the phenyl ring.

Intermolecular Interactions: The way molecules pack together in the crystal lattice, including hydrogen bonding, which is a prominent feature of boronic acids due to the hydroxyl groups. These interactions can significantly influence the physical properties of the compound. For example, the crystal structure of 4-fluorophenylboronic acid reveals intermolecular hydrogen bonds. nih.gov

By studying the crystal structures of analogous compounds, researchers can infer the likely solid-state structure and packing of this compound. This information is valuable for understanding its physical properties and for designing new materials. The Crystallography Open Database (COD) is a public repository for crystal structures of small to medium-sized molecules. fairsharing.orgcrystallography.net

Electrochemical Characterization Techniques for Reaction Monitoring

Electrochemical techniques can be employed to study the redox properties of this compound and to monitor its participation in chemical reactions, particularly those involving electron transfer.

Cyclic Voltammetry (CV) is a commonly used electrochemical method to investigate the oxidation and reduction processes of a molecule. By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated that can reveal:

Redox Potentials: The potentials at which the compound is oxidized or reduced.

Reaction Mechanisms: Information about the reversibility of electron transfer processes and the stability of the resulting radical ions.

Future Research Directions and Perspectives for 4 Ethoxy 3 Fluorophenylboronic Acid

Exploration of Unexplored Synthetic Transformations and Novel Catalytic Pathways

While 4-ethoxy-3-fluorophenylboronic acid is a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, significant opportunities exist for exploring new synthetic transformations. chemimpex.comsigmaaldrich.com Future research is expected to focus on developing novel catalytic systems that move beyond traditional palladium catalysts. This includes investigating the use of other transition metals or even metal-free reaction conditions, such as photoinduced borylation, which has shown promise for other aryl halides. organic-chemistry.org

Another avenue for exploration is the development of new coupling reactions where this compound can serve as a key reactant. Beyond the formation of carbon-carbon bonds, its application in carbon-heteroatom bond-forming reactions, like the Chan-Lam coupling to form carbon-nitrogen or carbon-oxygen bonds, warrants deeper investigation. pharmiweb.com The unique electronic properties conferred by the ethoxy and fluorine substituents could be leveraged to achieve unique reactivity and selectivity in these and other transformations, such as conjugate additions and electrophilic allyl shifts. chemimpex.comsigmaaldrich.com

Identification of Novel Applications in Interdisciplinary Scientific Fields

The established roles of this compound in medicinal chemistry, organic synthesis, and materials science provide a strong foundation for its application in emerging interdisciplinary fields. chemimpex.com Its structural motifs are valuable in the synthesis of biologically active compounds, suggesting its potential use could be expanded within drug discovery programs beyond targeted cancer therapies. chemimpex.comnih.gov

In materials science, this compound is used to develop advanced polymers and coatings. chemimpex.com Future research could explore its incorporation into novel functional materials such as organic light-emitting diodes (OLEDs), sensors, or smart polymers. The fluorine and ethoxy groups can modulate properties like solubility, thermal stability, and electronic characteristics, making it an attractive component for creating materials with tailored functions. Furthermore, its ability to form stable complexes with diols could be exploited in the design of new boron-based catalysts and molecular recognition systems for chemical biology. chemimpex.compharmiweb.com

| Potential Interdisciplinary Application | Scientific Field | Rationale for Use |

| Development of Novel Therapeutics | Medicinal Chemistry | Key building block for biologically active molecules. chemimpex.comnih.gov |

| Creation of Functional Polymers | Materials Science | Enhances properties like durability and chemical resistance in advanced materials. chemimpex.com |

| Synthesis of Agrochemicals | Agricultural Science | Serves as a versatile reagent in the preparation of complex agrochemical compounds. chemimpex.com |

| Design of Molecular Sensors | Chemical Biology | Ability to form reversible covalent bonds with diols and other functional groups. pharmiweb.com |

Adherence to Green Chemistry Principles and Sustainable Synthesis of Boronic Acid Derivatives

The principles of green chemistry are increasingly influencing synthetic methodologies, and the synthesis and application of boronic acids are no exception. Boronic acids are generally regarded as "green" compounds due to their low inherent toxicity and the fact that their degradation product, boric acid, is also relatively benign. sigmaaldrich.comnih.gov Future efforts will likely focus on making the entire lifecycle of this compound and its derivatives more sustainable.

This involves developing more environmentally friendly synthetic routes to the compound itself, potentially utilizing direct C-H functionalization to install the boronic acid group, which avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Research into performing reactions, such as cross-coupling, in greener solvents like water is also a key area of interest. organic-chemistry.org The development of catalytic systems that are more efficient, operate under milder conditions (e.g., lower temperatures), and are recyclable will be crucial for the sustainable synthesis of boronic acid derivatives.

Addressing Challenges in the Stability and Reactivity of Boronic Acid Derivatives under Diverse Conditions

A significant challenge in working with aryl boronic acids is their propensity to undergo dehydration to form cyclic trimer anhydrides, known as boroxines. sigmaaldrich.com While these anhydrides are often equally effective in reactions like the Suzuki coupling, the presence of varying amounts can complicate stoichiometry and characterization. sigmaaldrich.comgenomirx.com Future research should aim to develop more robust formulations or reaction conditions that minimize this dehydration.

Another challenge is the potential for protodeboronation, especially under acidic conditions, where the carbon-boron bond is cleaved. mdpi.com The stability of this compound under a wide range of pH, temperature, and oxidative conditions needs to be systematically studied to define its operational limits. A promising strategy to enhance stability is the in-situ or prior conversion of the boronic acid to a more stable derivative, such as a boronate ester. sigmaaldrich.compharmiweb.com Boronate esters are known to be more stable to chromatography and air, offering a practical solution to some of the reactivity and stability issues associated with the free acid. sigmaaldrich.com Exploring different diols or amino alcohols to form these esters could lead to derivatives with fine-tuned stability and reactivity profiles. mdpi.com

| Challenge | Description | Potential Mitigation Strategy |

| Anhydride (B1165640) Formation | Readily undergoes dehydration to form a cyclic trimer anhydride (boroxine). sigmaaldrich.com | Use of boronate esters; precise control of reaction conditions. sigmaaldrich.com |

| Protodeboronation | Susceptible to cleavage of the C-B bond, particularly under acidic conditions. mdpi.com | Conversion to more stable boronate ester derivatives; pH control. sigmaaldrich.commdpi.com |

| Oxidative Instability | Can be prone to oxidation by atmospheric oxygen. mdpi.com | Formation of chelate complexes or boronate esters. sigmaaldrich.commdpi.com |

| Purification | The presence of anhydride can complicate purification by standard techniques like silica (B1680970) gel chromatography. mdpi.com | Conversion to and purification of stable aminoborinate complexes. mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Ethoxy-3-fluorophenylboronic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (latex may degrade), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation (H335 hazard statement) .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention if irritation persists .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to minimize hydrolysis or oxidation .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer :

- Lithiation-Borylation : React 1-bromo-4-ethoxy-3-fluorobenzene with n-BuLi, followed by quenching with trimethyl borate .

- Cross-Coupling Precursors : Utilize Suzuki-Miyaura coupling with aryl halides, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in THF/water mixtures .

- Purification : Recrystallize from ethanol/water or use silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the product .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and B NMR to verify boronic acid moiety (δ ~30 ppm for B) and substituent positions .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry to assess purity and molecular ion peaks .

- Melting Point : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura reactions involving this compound?

- Methodological Answer :

- Stabilizing Agents : Add ligands like 1,4-dioxane or use aryl trifluoroborate salts to enhance stability .

- Reaction Conditions : Conduct reactions at lower temperatures (0–25°C) and under strict anhydrous conditions to reduce hydrolysis .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with electron-rich phosphine ligands to improve coupling efficiency and reduce side reactions .

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Steric vs. Electronic Effects : Perform Hammett studies to quantify substituent effects; the ethoxy group’s electron-donating nature may counteract fluorine’s electron-withdrawing effect .

- Competitive Experiments : Compare reaction rates with analogs (e.g., 4-ethoxy-2-fluorophenylboronic acid) to isolate substituent impacts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and identify rate-limiting steps .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-component reactions?

- Methodological Answer :

- Electron Density Mapping : Conduct X-ray crystallography or electrostatic potential surface analysis to visualize reactive sites .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe whether bond-breaking steps (e.g., C-B cleavage) are rate-determining .

- Substituent Scanning : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to systematically assess electronic contributions .

Key Research Gaps

- Limited data on long-term stability under varying humidity/temperature conditions.

- Mechanistic studies on fluorine’s role in modulating boronic acid reactivity in aqueous media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。